Home > Products > Screening Compounds P52182 > N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride
N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride - 1439894-63-9

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride

Catalog Number: EVT-3123743
CAS Number: 1439894-63-9
Molecular Formula: C13H18Cl2N4
Molecular Weight: 301.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,3R)-N-(4-(3-Bromoanilino)quinazolin-6-yl)-3-(piperidin-1-ylmethyl)oxirane-2-carboxamide (6)

Compound Description: This compound is an irreversible epidermal growth factor receptor (EGFR) inhibitor. It demonstrated significant inhibition of EGFR autophosphorylation and downstream signaling pathways at lower concentrations compared to gefitinib. [] In gefitinib-resistant NSCLC H1975 cells with the T790M mutation, this compound effectively suppressed proliferation and induced apoptosis. []

N-(2-Bromo-5-(trifluoromethyl)phenyl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine (V1801)

Compound Description: V1801 is a gefitinib analog designed to overcome resistance in NSCLC treatment. Despite its moderate EGFR kinase inhibitory activity, V1801 effectively triggers apoptosis in L858R/T790M-EGFR harboring NSCLC cells. [] This compound induces the expression of the BH3-only protein Noxa, contributing to its apoptotic effect. [] V1801 also demonstrated the ability to overcome gefitinib resistance in mice inoculated with NCI-H1975 cells. []

2-(4-[4-(3-Chloro-2-fluoro[U-14C]-phenylamino)-7-methoxy-quinazolin-6-yloxy]-piperidin-1-yl)-N-methyl-acetamide difumarate ([14C]-AZD8931)

Compound Description: [14C]-AZD8931 is a radiolabeled form of AZD8931, an orally bioavailable, equipotent inhibitor of EGFR, HER2, and HER3 signaling. Studies demonstrated its rapid absorption and metabolism in rats, dogs, and humans. [] The primary metabolic pathway involves hydroxylation and O-demethylation in rats, while aryl ring oxidation dominates in dogs. [] In humans, metabolism occurs through oxidation, amine, or ether cleavage around the piperidine ring, followed by glucuronide or sulfate conjugation. []

3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-5-yl)phenyl)piperidin-4-yl)-N-methylacetamide

Compound Description: This compound is mentioned in a patent focused on compositions and methods for treating cell proliferation disorders, such as cancer and Proteus syndrome. []

Relevance:While not a direct structural analog, 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-5-yl)phenyl)piperidin-4-yl)-N-methylacetamide shares the presence of a piperidine ring with N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride. The patent suggests that this compound exhibits antiproliferative activity against cancer cells, highlighting a potential functional link between the two compounds despite their structural differences. This suggests that the presence of a piperidine ring might be a common structural motif in compounds with activity against cell proliferation. []

Overview

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N4C_{13}H_{18}Cl_{2}N_{4} and a molecular weight of 301.22 g/mol. It is categorized as a quinazoline derivative, which is known for its diverse biological activities, including potential applications in medicinal chemistry. The compound is often studied for its role in inhibiting various biological pathways, particularly in the context of cancer treatment and other hyperproliferative diseases .

Source and Classification

The compound is classified under the broader category of quinazolines, which are bicyclic compounds that include a benzene ring fused to a pyrimidine ring. Quinazolines have garnered attention in pharmaceutical research due to their ability to modulate various biological targets, particularly receptor tyrosine kinases . N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has been referenced in patents and scientific literature for its potential therapeutic applications, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) and related pathways .

Synthesis Analysis

Methods

The synthesis of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:

  1. Formation of the Quinazoline Core: This can be accomplished through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  2. Substitution Reactions: The piperidine moiety is introduced via nucleophilic substitution on a suitable precursor, often involving halogenated quinazoline derivatives.
  3. Salt Formation: The dihydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid, enhancing solubility and stability for pharmaceutical applications .

Technical Details

The synthesis typically employs techniques such as microwave-assisted reactions or solvent-free conditions to improve yield and reduce reaction time. Advanced characterization methods like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The structure of N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride consists of a quinazoline ring system substituted with a piperidinyl group at the nitrogen atom. The stereochemistry at the piperidine nitrogen is crucial for its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C13H18Cl2N4C_{13}H_{18}Cl_{2}N_{4}
  • Molecular Weight: 301.22 g/mol
  • CAS Number: 1439894-63-9
    This information is essential for identifying the compound in databases and for regulatory purposes .
Chemical Reactions Analysis

Reactions

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride can undergo various chemical reactions typical for amines and quinazolines, including:

  1. Acylation: Reacting with acyl chlorides to form amides.
  2. Alkylation: Introducing alkyl groups via alkyl halides.
  3. Deprotonation: Under basic conditions, it can lose protons from its amine groups, impacting its reactivity.

Technical Details

These reactions are often facilitated by catalysts or specific solvents to optimize yields and selectivity. For example, palladium-catalyzed cross-coupling reactions may be employed to introduce additional functional groups onto the quinazoline scaffold .

Mechanism of Action

The mechanism of action for N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride primarily involves inhibition of receptor tyrosine kinases, particularly EGFR. By binding to the active site or allosteric sites on these receptors, it prevents their activation by ligands such as epidermal growth factor.

Process

  1. Binding: The compound binds to the ATP-binding site on the kinase domain.
  2. Inhibition: This binding inhibits downstream signaling pathways that promote cell proliferation and survival.
  3. Biological Effects: As a result, it may induce apoptosis in cancer cells or inhibit tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride is typically a white to off-white solid with good solubility in water due to its dihydrochloride salt form.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific data not provided but usually falls within a typical range for similar compounds.
  • Solubility: Soluble in water, methanol, and other polar solvents.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated as a candidate for cancer therapy due to its ability to inhibit key signaling pathways.
  2. Biochemical Studies: Used in studies exploring receptor tyrosine kinase activity and related cellular processes.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting similar pathways in disease models .
Synthetic Methodologies for Quinazoline-Piperidine Hybrid Scaffolds

Innovative Catalytic Strategies for Quinazolin-4-amine Core Construction

The quinazolin-4-amine core serves as the foundational pharmacophore in N-[(3R)-Piperidin-3-yl]quinazolin-4-amine. Recent advances employ catalytic asymmetric synthesis to construct this moiety with high regiocontrol. Peptide-based catalysts (e.g., tetrapeptide C1) enable atroposelective bromination of 3-arylquinazolin-4(3H)-ones, achieving enantiomeric excess (ee) values of 86–94% [1] [4]. This method leverages dynamic kinetic resolution, where slow N-bromosuccinimide (NBS) addition facilitates substrate racemization, allowing chiral induction. Alternative approaches include:

  • Flavin-dependent halogenases: Engineered RebH variants perform site-selective halogenations on 3-(3-aminophenyl)quinazolinones via directed evolution [4].
  • Electrochemical cyclization: Glyoxylic acid-mediated reactions of isatoic anhydride with amines yield 3-substituted quinazolin-4(3H)-ones under mild conditions [8].
  • DMF-Dimethylacetal (DMF-DMA) cyclization: 2-Aminobenzonitriles react with DMF-DMA to form intermediates that undergo nucleophilic addition with aryl amines, producing 4-aminoquinazolines [10].

Table 1: Catalytic Methods for Quinazolin-4-amine Synthesis

MethodCatalyst/ReagentYield Rangeee (%)Key Advantage
Peptide catalysisTetrapeptide C175–86%86–94Atroposelective functionalization
Enzymatic halogenationRebH variant 3-T40–78%>90Biocatalytic sustainability
Microwave-assistedt-BuOK85–92%N/AReaction time <30 min
ElectrochemicalGlyoxylic acid/I₂70–88%N/ARoom temperature operation

These catalytic strategies address limitations of classical methods (e.g., anthranilic acid cyclization with POCl₃), which often require harsh conditions and lack stereocontrol [5] [10].

Stereoselective Synthesis of (R)-Piperidin-3-yl Motifs

The chiral (R)-piperidin-3-yl subunit confers three-dimensional specificity for target binding. Key stereocontrolled approaches include:

  • Asymmetric hydrogenation: Enantioselective reduction of Δ¹-piperideine derivatives using Ir-(S)-BINAP catalysts achieves ee >95% [9]. This method requires chiral auxiliaries or resolved precursors due to the challenge of controlling piperidine ring conformation during nucleophilic addition.
  • Enzymatic resolution: Lipase-catalyzed kinetic resolution of racemic N-acyl-piperidinols affords (R)-enantiomers with 99% ee, though maximum yield is limited to 50% [9].
  • Chiral pool derivation: L-glutamic acid serves as a starting material for multi-step synthesis of (R)-piperidin-3-ylamine, preserving stereochemistry via Evans auxiliaries [8].

Critical considerations:

  • pKa matching: For salt formation, ΔpKa between piperidine (pKa ~11) and acid must exceed 3 units to ensure proton transfer [9]. Hydrochloric acid (pKa -6) meets this requirement.
  • Protection strategies: N-Boc protection prevents undesired quaternization during heterocycle coupling [6]. Boc deprotection with HCl subsequently generates the dihydrochloride salt in situ.

Convergent Approaches for Hybridization of Quinazoline and Piperidine Moieties

Convergent synthesis hinges on coupling pre-formed quinazoline and piperidine modules. Two predominant methods are employed:

Nucleophilic Aromatic Substitution (SNAr)

4-Chloroquinazoline intermediates react with (R)-piperidin-3-ylamine under mild basic conditions (K₂CO₃ or DIPEA in acetonitrile). Key parameters:

  • Electron-withdrawing groups (e.g., 6-F, 7-OMe) on quinazoline accelerate substitution by enhancing C4 electrophilicity [2].
  • Solvent selection: Polar aprotic solvents (DMF, NMP) improve solubility but may increase racemization risk; acetonitrile balances reactivity and stereointegrity [3].

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems couples unprotected aminoquinazolines with piperidinyl halides:

  • Advantages: Tolerates electron-rich quinazolines incompatible with SNAr.
  • Limitations: Requires rigorous metal scavenging to meet pharmaceutical purity standards [6].

Table 2: Hybridization Method Comparison

MethodConditionsYieldRacemization RiskFunctional Group Tolerance
SNArDIPEA, CH₃CN, 80°C50–95%ModerateLow (EWG required)
Buchwald-HartwigPd₂(dba)₃/XPhos, t-BuONa, toluene60–85%LowHigh
Reductive aminationNaBH₃CN, MeOH30–50%HighMedium

Reductive amination proves less effective due to competing quinazoline reduction and imine racemization [10].

Optimization of Dihydrochloride Salt Formation in Final Product Isolation

Salt formation enhances aqueous solubility and crystallinity of the free base. Dihydrochloride formation involves:

Protonation Sequence

  • Controlled HCl addition: Gradual introduction of 2.0–2.2 equivalents HCl in IPA/water (4:1) at 0–5°C ensures selective protonation of both piperidine nitrogens without degrading the quinazoline core [6] [9].
  • Supersaturation control: Seeding with dihydrochloride crystals during antisolvent addition (MTBE) prevents oily precipitation.

Solid-State Characterization

  • Hygroscopicity management: Dynamic vapor sorption (DVS) confirms water uptake <0.5% at 40% RH, critical for stability [7].
  • Polymorph screening: Solvent mixtures (ethanol/acetone/water) identify Form I with high melting point (mp >250°C) and low solubility, ideal for isolation [9].

Table 3: Critical Salt Formation Parameters

ParameterOptimal ConditionDeviation Impact
HCl equivalents2.05–2.10<2.0: amorphous solid; >2.2: degradation
Temperature0–5°C>10°C: increased hydrolytic byproducts
Solvent systemIPA/H₂O (4:1)High water content: poor crystallization
Antisolvent addition rate5 mL/minRapid addition: oiling out

Analytical validation:

  • XRPD: Confirms crystalline phase homogeneity.
  • ¹H-NMR (DMSO-d₆): Resonances at δ 8.92 (s, 1H) and 10.21 (br s, 2H) verify quinazoline and piperidinium protons [6].

Properties

CAS Number

1439894-63-9

Product Name

N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride

IUPAC Name

N-[(3R)-piperidin-3-yl]quinazolin-4-amine;dihydrochloride

Molecular Formula

C13H18Cl2N4

Molecular Weight

301.22

InChI

InChI=1S/C13H16N4.2ClH/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10;;/h1-2,5-6,9-10,14H,3-4,7-8H2,(H,15,16,17);2*1H/t10-;;/m1../s1

InChI Key

MRANLCQVYHRBDG-YQFADDPSSA-N

SMILES

C1CC(CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.